molecular formula C21H20ClFN2O6S B2974257 Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-81-0

Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2974257
CAS RN: 866590-81-0
M. Wt: 482.91
InChI Key: WLTWITAEGXCKRZ-UHFFFAOYSA-N
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Description

Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H20ClFN2O6S and its molecular weight is 482.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives has been explored for antimicrobial applications. A study reports the environmentally friendly synthesis of related tetrahydropyrimidine derivatives, which showed significant in vitro antifungal and antibacterial activity. These derivatives were evaluated for their antimicrobial activity against various pathogens, and some showed potent antibacterial and antifungal properties comparable to standard drugs. The mode of action of these compounds was predicted through enzyme assay studies and molecular docking, indicating good oral drug-like properties and non-toxic nature in in vivo toxicity tests (Tiwari et al., 2018).

Thermodynamic Properties

The thermodynamic properties of similar tetrahydropyrimidine derivatives have been investigated. Studies involved the combustion energies and enthalpies of formation, providing insights into the stability and reactivity of these compounds. This research contributes to the understanding of the chemical properties of tetrahydropyrimidine derivatives, which is crucial for designing new drugs and materials (Klachko et al., 2020).

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods for tetrahydropyrimidine derivatives. One study describes a base-promoted transformation leading to new tricyclic compounds, highlighting innovative pathways for creating complex molecules from tetrahydropyrimidine precursors. This showcases the versatility of these compounds in synthetic organic chemistry and their potential for generating novel structures (Shutalev et al., 2008).

Crystal Structure Analysis

Furthermore, the crystal structure and cytotoxic activity of pyrimidine derivatives have been explored, providing valuable information on their molecular configurations and potential therapeutic applications. This research can guide the design of pyrimidine-based drugs with optimized properties for medical use (Stolarczyk et al., 2018).

properties

IUPAC Name

ethyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O6S/c1-3-31-20(26)18-16(11-32(28,29)12-8-9-15(23)14(22)10-12)24-21(27)25-19(18)13-6-4-5-7-17(13)30-2/h4-10,19H,3,11H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTWITAEGXCKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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